Pinostilbene

Vue d'ensemble

Description

Pinostilbene is a compound that belongs to the class of organic compounds known as stilbenes. These compounds are characterized by a 1,2-diphenylethylene moiety. Stilbenes are derived from the common phenylpropene skeleton and are known for their various biological activities .

Méthodes De Préparation

The synthesis of Pinostilbene can be achieved through several synthetic routes. One common method involves the Perkin reaction, where 3,5-diisopropoxybenzaldehyde and p-isopropoxyphenylacetic acid are used as raw materials. This reaction yields a single cis intermediate, which is then converted into the desired trans-resveratrol . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Analyse Des Réactions Chimiques

Pinostilbene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Anti-Cancer Properties

Pinostilbene has shown potential in inhibiting cancer cell proliferation and metastasis through various mechanisms:

- Prostate Cancer : Recent studies have demonstrated that this compound acts as an anti-androgen by binding to the androgen receptor, inhibiting its transactivation activity. This property is particularly relevant for treating castration-resistant prostate cancer (CRPC). In vitro experiments revealed that this compound reduced cell viability in androgen-sensitive and resistant prostate cancer cell lines, indicating its potential as a therapeutic agent against CRPC .

- Nasopharyngeal Carcinoma : Research indicates that this compound hydrate can inhibit the migration and invasion of nasopharyngeal carcinoma cells. The compound was shown to downregulate matrix metalloproteinase-2 (MMP-2) through the mitogen-activated protein kinase (MAPK) signaling pathway, suggesting its role in preventing cancer metastasis .

- Colon Cancer : this compound has been identified as a major metabolite of pterostilbene and has demonstrated anti-cancer effects in animal models. Its mechanisms include the inhibition of cell proliferation and induction of apoptosis in colon cancer cells .

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, which have been explored in various studies:

- Protection Against Neurotoxicity : this compound has been shown to protect neuronal cells from oxidative stress-induced damage. In experimental models, it mitigated neurotoxicity caused by 6-hydroxydopamine, a common neurotoxin used to induce Parkinsonian symptoms .

- Aging and Neurodegeneration : Studies indicate that this compound may confer protection against age-related dopaminergic cell death. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Metabolic Disorders

This compound has also been investigated for its effects on metabolic health:

- Anti-Inflammatory Properties : The compound exhibits anti-inflammatory effects, which can be beneficial in managing metabolic disorders characterized by chronic inflammation. It has been shown to modulate various inflammatory pathways, contributing to its potential use in treating obesity and related metabolic syndromes .

- Antioxidant Activity : this compound's antioxidant properties help combat oxidative stress, which is implicated in various metabolic diseases. Its ability to scavenge free radicals contributes to its overall health benefits .

Other Pharmacological Activities

This compound has been associated with several other beneficial activities:

- Antimelanogenic Effects : Research indicates that this compound can inhibit melanin production without cytotoxicity, making it a candidate for skin whitening agents .

- Cytochrome P450 Inhibition : This property suggests potential applications in drug metabolism modulation and detoxification processes .

Comparative Summary of Applications

Mécanisme D'action

The mechanism of action of Pinostilbene involves the suppression of NF-kappaB activation in infected cells. This compound has been found to inhibit the replication of herpes simplex virus by interfering with the virus’s ability to activate NF-kappaB, which is essential for its replication . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Pinostilbene is similar to other stilbenes, such as resveratrol and piceid. it is unique in its specific substitution pattern, which imparts distinct biological activities. Resveratrol, for example, is known for its cardiovascular benefits and anti-cancer properties, while piceid is a glucoside form of resveratrol with enhanced water solubility .

Propriétés

IUPAC Name |

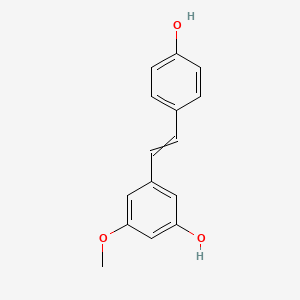

3-[2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWZXOMQXYWKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.